molecular formula C13H12O B167064 2-Methoxybiphenyl CAS No. 86-26-0

2-Methoxybiphenyl

Cat. No. B167064
CAS RN: 86-26-0
M. Wt: 184.23 g/mol
InChI Key: NLWCWEGVNJVLAX-UHFFFAOYSA-N
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Description

2-Methoxybiphenyl is an organic compound with the molecular formula C13H12O . It is used as a chemical and organic intermediate .


Synthesis Analysis

A study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Molecular Structure Analysis

The molecular weight of 2-Methoxybiphenyl is 184.234 Da . The IUPAC Standard InChIKey is NLWCWEGVNJVLAX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Chemical reactions of the reversible hydrogen storage using methoxy-biphenyls as the liquid organic hydrogen carriers (LOHCs) have been reported . The perhydrogenated methoxy-bicyclohexanes formed in the Reaction 1 may be involved in the transfer hydrogenation (TH) reactions .


Physical And Chemical Properties Analysis

2-Methoxybiphenyl has a molecular weight of 184.24 g/mol . It is in a solid state at 20 degrees Celsius .

Scientific Research Applications

Applications in Catalysis

2-Methoxybiphenyl has been a topic of interest in the field of catalysis. Research indicates that 2-methoxynaphthalene, an important intermediate in the production of naproxen (a widely used non-steroidal anti-inflammatory drug), can be synthesized through the catalytic methylation of 2-naphthol using dimethyl carbonate, a greener alternative to traditional agents. This process involves catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica and exhibits promising conversion and selectivity rates. The catalyst shows potential for easy recovery and reuse without significant loss in activity, making it an eco-friendly and cost-effective option for pharmaceutical synthesis (Yadav & Salunke, 2013).

Applications in Material Science

In the realm of material science, 2-methoxybiphenyl derivatives have been studied for their potential in creating new materials with unique properties. For instance, research on 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole revealed that this molecule could be a promising candidate for organic light-emitting diode (OLED) devices due to its high electron transport mobility, low λe value, and balanced hole-electron transport. Additionally, its good non-linear optical behavior suggests potential applications in non-linear optical (NLO) devices (Ulahannan et al., 2020).

Applications in Environmental Biotechnology

2-Methoxybiphenyl also plays a role in environmental biotechnology. A study on the biodesulfurization of model organosulfur compounds, such as dibenzothiophene, presented an extended 4S pathway incorporating the methoxylation pathway from 2-hydroxybiphenyl to 2-methoxybiphenyl. This pathway suggests that 2-methoxybiphenyl has a less inhibitory effect on microbe growth and desulfurization activity, hinting at its potential to improve the desulfurization process in fossil fuels (Chen et al., 2009).

Safety And Hazards

2-Methoxybiphenyl may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

While the future directions of 2-Methoxybiphenyl are not explicitly mentioned in the search results, one study suggests that the efficient synthetic routes to obtain methoxy-biphenyls make them promising candidates for hydrogen storage .

properties

IUPAC Name

1-methoxy-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWCWEGVNJVLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052584
Record name Biphenyl-2-yl methyl ether
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybiphenyl

CAS RN

86-26-0, 26445-85-2
Record name 2-Methoxybiphenyl
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Record name 1,1'-Biphenyl, 2-methoxy-
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Record name 1,1'-Biphenyl, methoxy-
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Record name 2-Methoxybiphenyl
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Record name 1,1'-Biphenyl, 2-methoxy-
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Record name Biphenyl-2-yl methyl ether
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Record name Biphenyl-2-yl methyl ether
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Synthesis routes and methods I

Procedure details

To a suspension of 2-phenylphenol (20.00 g, 0.117 mol) and K2CO3 (32.48 g, 0.235 mol) in 235 mL of anhydrous acetone was added a neat solution of dimethylsulfate (15.56 g, 0.123 mol) dropwise through a syringe over 5 minute at RT under argon. The resulting thick suspension was stirred over night at RT and 100 mL of EtOH was added. After 1 hour, the mixture was diluted with ether and water. The aqueous layer was extracted with EtOAc. The combined organic layers were washed with water, brine and dried with MgSO4. After filtration, the solvents were removed and dried under high vacuum to give afford 2-phenylanisole (18.85 g, 87% yield). 1H NMR (300 MHz, CDCl3): δ 3.80 (s, 3H), 6.95–7.60 (m, 2H), 7.28–7.35 (m, 3H), 7.37–7.43 (m, 2H), 7.50–7.55 (m, 2H).
Quantity
20 g
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32.48 g
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235 mL
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15.56 g
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100 mL
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Yield
87%

Synthesis routes and methods II

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Synthesis routes and methods III

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1 mmol
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0.05 mmol
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Synthesis routes and methods IV

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0.3 mmol
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PCy3
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0.06 mmol
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Synthesis routes and methods V

Procedure details

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0.439 mmol
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0.0878 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
651
Citations
RC Fuson, RL Albright - Journal of the American Chemical …, 1959 - ACS Publications
… 2-Iodo-2'-methoxybiphenyl has beenprepared from biphenyleneiodonium sulfate by a three-step … The Grignard reagents made from 2-iodobiphenyl and 2-iodo-2'-methoxybiphenyl were …
Number of citations: 21 pubs.acs.org
T Hattori, T Suzuki, N Hayashizaka, N Koike… - Bulletin of the Chemical …, 1993 - journal.csj.jp
… The resulting 2'-methoxybiphenyl-2-carboxylates, however, can be deprotected by acidic treatment via demethylative lactonization to give the 6 H-dibenzo[b, d|pyran-6-one (7) structure (…
Number of citations: 43 www.journal.csj.jp
R Adams, HM Teeter - Journal of the American Chemical Society, 1940 - ACS Publications
… of 2methyl-4-carboxy-6-nitro-2'-methoxybiphenyl was refluxed for two hours. The solvent was then evaporated … The two compounds, 2-methyl-4-carboxy-6nitro-2 '-methoxybiphenyl and …
Number of citations: 14 pubs.acs.org
M Oki, G Yamamoto - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
… Isopropyl-2'-methoxybiphenyl (III), derived by replacement of one of the isopropyl groups in … Nine derivatives of 2-isopropyl-2'-methoxybiphenyl were synthesized by the Ullman reaction, …
Number of citations: 40 www.journal.csj.jp
B Winkler, M Ungerank, F Stelzer - … Chemistry and Physics, 1996 - Wiley Online Library
We report the synthesis and ring‐opening metathesis polymerization of (±)‐exo,endo‐bis[ω‐(4′‐methoxybiphenyl‐4‐yloxy)alkyl] bicyclo[2.2.1]‐hept‐5‐ene‐2,3‐dicarboxylates using …
Number of citations: 40 onlinelibrary.wiley.com
TM Krygowski, R Anulewicz, T Daniluk, T Drapała - Structural Chemistry, 1990 - Springer
… These problems are analyzed on the basis of new structural data obtained for the 2-carboxy-2'-methoxybiphenyl, hereafter abbreviated CMB (cf. structure below) as well as by use of …
Number of citations: 3 link.springer.com
R Adams, HR Snyder - Journal of the American Chemical Society, 1938 - ACS Publications
N02, Br, Cl, CH3, and OCH3, in the 3'-, 4'-, and 5'-positions of 2-nitro-6-carboxy-2'-methoxybiphenyl upon the rate of racemization of such molecules has been described previously. 2 …
Number of citations: 19 pubs.acs.org
NP Buu-Hoi, L PETIT - The Journal of Organic Chemistry, 1959 - ACS Publications
… of this investigation, a number of new derivatives of 3-chloro-2-methoxybiphenyl havebeen … It is known that Friedel-Crafts acylation of 2methoxybiphenyl with acetyl chloride in the pres…
Number of citations: 6 pubs.acs.org
MK Usha, GC Ramaprasad, B Kalluraya… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C15H12FN3O2, the dihedral angles between the central benzene ring and the pendant benzene and oxadiazole rings are 45.05 (13) and 15.60 (14), respectively. …
Number of citations: 12 scripts.iucr.org
IM Downie, G Kemp, D King, M Wosley - Tetrahedron, 1992 - Elsevier
… It is well established that arenediazonium salts can fragment by heterolytic or homolytic mechanisms,4 and whereas the generation of the 2-methoxybiphenyl-2’-yl radical does not …
Number of citations: 19 www.sciencedirect.com

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